

Vanillin 2-Chlorobenzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Formyl-2-methoxyphenyl 2-chlorobenzoate
CAS No.:	321726-59-4
Cat. No.:	B3125219

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An In-depth Exploration of the Synthesis, Properties, and Characterization of a Key Vanillin Derivative

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of the vanilla bean extract, is a widely utilized aromatic compound in the food, beverage, and pharmaceutical industries.^[1]^[2] Its versatile chemical structure, featuring aldehyde, hydroxyl, and ether functional groups, makes it an ideal scaffold for the synthesis of various derivatives with modified physicochemical and biological properties.^[3]^[4] This guide focuses on a specific ester derivative, Vanillin 2-Chlorobenzoate (**4-formyl-2-methoxyphenyl 2-chlorobenzoate**), providing a detailed technical overview for researchers, scientists, and professionals in drug development.

The esterification of vanillin's phenolic hydroxyl group allows for the modulation of its properties, such as lipophilicity and stability, which can be crucial for various applications, including the development of novel therapeutic agents and functional materials. The introduction of a 2-chlorobenzoate moiety is of particular interest due to the influence of the

ortho-chloro substituent on the electronic and steric characteristics of the molecule, potentially impacting its reactivity and biological activity.[5]

This document provides a comprehensive examination of the synthesis, physicochemical properties, including its melting point, and the analytical characterization of vanillin 2-chlorobenzoate.

Physicochemical Properties

The properties of vanillin 2-chlorobenzoate are influenced by the combination of the vanillin and 2-chlorobenzoate moieties. While extensive experimental data for this specific compound is not widely published, key physicochemical parameters have been calculated and are presented below, alongside experimental data for related compounds for comparative purposes.

Property	Vanillin 2-Chlorobenzoate (Predicted/Calculated)	Vanillin (Experimental)	Phenyl Benzoate (Experimental)
Molecular Formula	C ₁₅ H ₁₁ ClO ₄ [6]	C ₈ H ₈ O ₃ [1]	C ₁₃ H ₁₀ O ₂ [7][8]
Molecular Weight	290.7 g/mol [6]	152.15 g/mol [1]	198.22 g/mol [7][8]
Melting Point (°C)	Not available	81-83[2]	68-70[7]
logP (Octanol-Water Partition Coefficient)	3.4752[6]	1.21[2]	3.56
Appearance	Expected to be a crystalline solid	White to pale yellow crystalline powder[1]	White crystalline powder[7]

The predicted high logP value of vanillin 2-chlorobenzoate suggests a significant increase in lipophilicity compared to vanillin, which may influence its solubility in various solvents and its potential for biological membrane permeability.

Synthesis of Vanillin 2-Chlorobenzoate

The synthesis of vanillin 2-chlorobenzoate is typically achieved through the esterification of the phenolic hydroxyl group of vanillin with 2-chlorobenzoyl chloride. This reaction is a nucleophilic acyl substitution, where the phenoxide ion of vanillin attacks the electrophilic carbonyl carbon of the acid chloride. The use of a base is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Experimental Protocol: Esterification of Vanillin

This protocol is adapted from a similar synthesis of a vanillin derivative.^[9]

Materials:

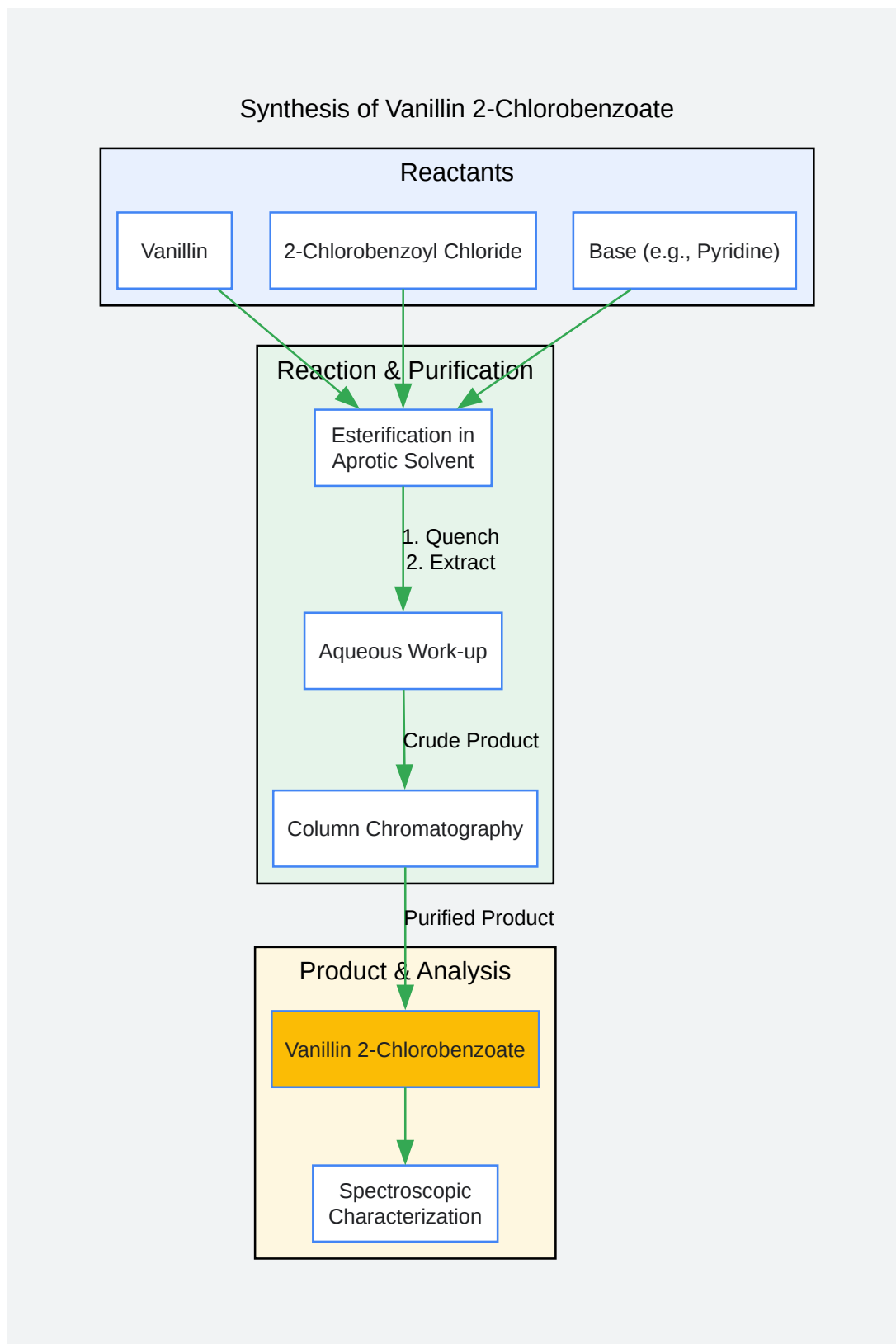
- Vanillin
- 2-Chlorobenzoyl Chloride
- Pyridine or Triethylamine (base)
- Anhydrous Dichloromethane (or other suitable aprotic solvent)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin in anhydrous dichloromethane.
- **Addition of Base:** Add a slight excess (1.1-1.2 equivalents) of a suitable base, such as pyridine or triethylamine, to the solution. Stir the mixture for 10-15 minutes at room temperature. The base acts as a catalyst and an acid scavenger.

- **Addition of Acyl Chloride:** Slowly add 2-chlorobenzoyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, so maintaining the temperature with an ice bath may be necessary.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the vanillin spot.
- **Work-up:** Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acid chloride and the hydrochloride salt of the base.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
- **Characterization:** The purified vanillin 2-chlorobenzoate should be characterized by determining its melting point and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Diagram of Synthetic Workflow:



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Caption: Workflow for the synthesis of vanillin 2-chlorobenzoate.

Analytical Characterization

A thorough characterization of the synthesized vanillin 2-chlorobenzoate is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Infrared (IR) Spectroscopy

The IR spectrum of vanillin 2-chlorobenzoate is expected to show characteristic absorption bands for the functional groups present in the molecule.

- Ester Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1735-1750 cm^{-1} , which is characteristic of an aryl ester.
- Aldehyde Carbonyl (C=O) Stretch: A strong absorption band around 1680-1700 cm^{-1} .
- C-O Stretch: Bands in the region of 1250-1300 cm^{-1} (asymmetric) and 1000-1150 cm^{-1} (symmetric) corresponding to the ester C-O bonds.
- Aromatic C=C Stretch: Several bands in the 1450-1600 cm^{-1} region.
- C-H Stretch: Aromatic C-H stretching vibrations above 3000 cm^{-1} and aldehydic C-H stretching around 2720 cm^{-1} and 2820 cm^{-1} .
- C-Cl Stretch: A band in the fingerprint region, typically around 750-800 cm^{-1} , for the ortho-substituted chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum will provide detailed information about the structure.

- Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.
- Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.2 ppm) corresponding to the protons on both the vanillin and 2-chlorobenzoate rings. The protons on the 2-chlorobenzoate ring will likely appear as a multiplet due to complex splitting patterns. The protons on the vanillin ring will also show characteristic splitting.
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

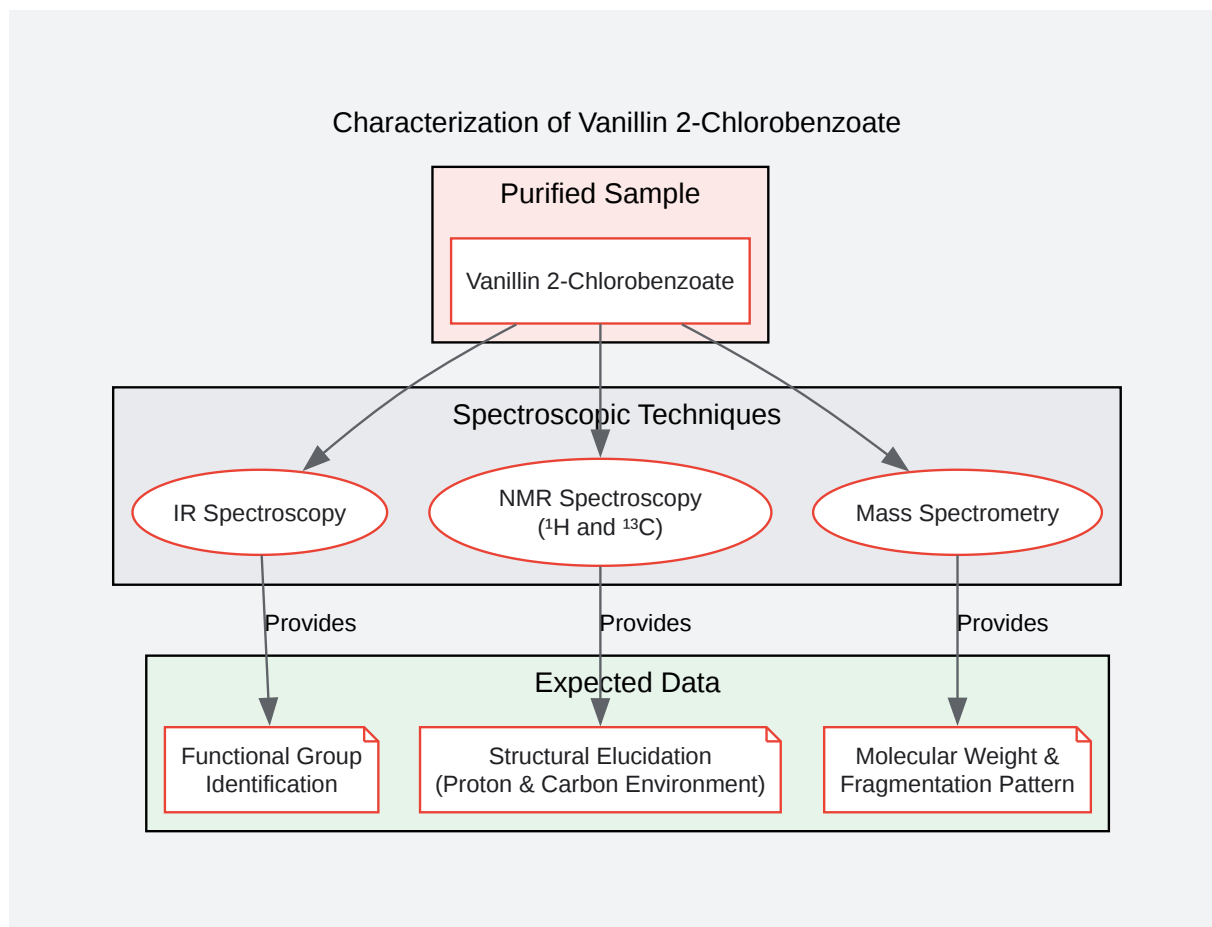
- Ester Carbonyl Carbon: A signal around δ 164-166 ppm.
- Aldehyde Carbonyl Carbon: A signal around δ 190-192 ppm.
- Aromatic Carbons: Multiple signals in the region of δ 110-160 ppm. The carbon attached to the chlorine atom will also be in this region.
- Methoxy Carbon: A signal around δ 56 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of vanillin 2-chlorobenzoate (290.7 g/mol). Due to the presence of chlorine, an isotopic peak ($M+2$) at approximately one-third the intensity of the molecular ion peak is expected.
- Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the 2-chlorobenzoyl group, the vanillin moiety, and other fragments, which can be used to confirm the structure.

Diagram of Characterization Workflow:



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Caption: Analytical workflow for the characterization of vanillin 2-chlorobenzoate.

Conclusion

Vanillin 2-chlorobenzoate represents a valuable derivative of vanillin with modified properties that may be advantageous for various applications in research and development. This technical guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and the analytical methods required for its thorough characterization. The provided experimental protocol, adapted from established methods, offers a reliable starting point for its preparation in a laboratory setting. While a definitive experimental melting point is not yet reported in the literature, the data and methodologies presented herein provide a solid

foundation for scientists and researchers to synthesize, purify, and characterize this promising compound, paving the way for its further investigation and potential application.

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